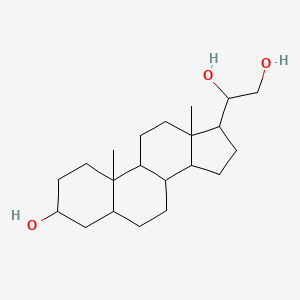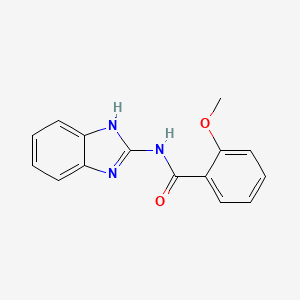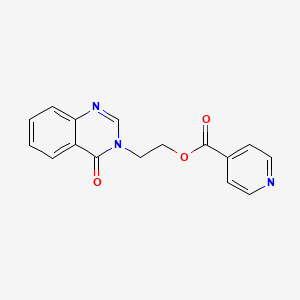![molecular formula C15H10Cl6N2O B11991789 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl6N2O This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with trichloroacetaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide
- 2,4-dichloro-N-[2,2,2-trichloro-1-(4-nitrophenylamino)ethyl]benzamide
- 3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-chlorophenylamino)ethyl]benzamide
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both benzamide and aniline groups.
Properties
Molecular Formula |
C15H10Cl6N2O |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl6N2O/c16-9-6-4-8(5-7-9)13(24)23-14(15(19,20)21)22-11-3-1-2-10(17)12(11)18/h1-7,14,22H,(H,23,24) |
InChI Key |
SDKCGTDOHNENAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)






![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)


